molecular formula C23H26N6 B2760140 N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921494-35-1

N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B2760140
Numéro CAS: 921494-35-1
Poids moléculaire: 386.503
Clé InChI: QCITVUIOQKIHEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetically designed small molecule based on the versatile 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established purine bioisostere. This core structure is of significant interest in medicinal chemistry for developing targeted therapeutic agents, particularly due to its potential as a kinase inhibitor. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various proliferative diseases. The 4,6-diamino-substituted pyrazolopyrimidine structure serves as a privileged scaffold for binding to the ATP-binding pocket of a wide range of protein kinases . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR). The strategic substitution at the N4 and N6 positions with a (3,4-dimethylphenyl) group and a butyl chain, respectively, allows for fine-tuning of the molecule's physicochemical properties, potency, and selectivity profile. This enables the investigation of its effects on specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) . Similar N4,N6-disubstituted pyrimidine derivatives have been designed and evaluated as potent EGFR inhibitors for research in non-small cell lung cancer (NSCLC), demonstrating the value of this chemical space in oncology research . The 1-phenyl-pyrazolopyrimidine core is a common feature in compounds screened for antiproliferative activity against various human cancer cell lines, making it a valuable template for researchers in cancer biology and drug discovery . This compound is intended for research applications only, including but not limited to: in vitro kinase assay development, cell-based phenotypic screening in oncology, and as a synthetic precursor for further chemical functionalization to create novel analogs for biological evaluation. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-N-butyl-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-4-5-13-24-23-27-21(26-18-12-11-16(2)17(3)14-18)20-15-25-29(22(20)28-23)19-9-7-6-8-10-19/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCITVUIOQKIHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Basic Information

PropertyValue
Common NameN6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS Number921494-35-1
Molecular FormulaC23H26N6
Molecular Weight386.5 g/mol

N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a potential inhibitor of various kinases, particularly casein kinase 1 (CK1), which plays a crucial role in several cellular processes including cell division and apoptosis. Aberrant activation of CK1 has been linked to various cancers and neurological disorders.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro tests showed that N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibited significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values indicating strong efficacy .

Case Studies

  • Case Study on CK1 Inhibition :
    • A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and tested for their ability to inhibit CK1. The specific compound demonstrated an IC50 value in the low nanomolar range against CK1α, suggesting its potential as a therapeutic agent in cancer treatment .
  • EGFR Inhibition :
    • Another investigation into related compounds showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy. The findings indicated that structural modifications could lead to compounds with improved selectivity and potency against both wild-type and mutant forms of EGFR .

Structure-Activity Relationship (SAR)

The biological activity of N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be attributed to its unique structural features:

  • Substituents : The presence of bulky alkyl groups (like butyl) and aromatic rings enhances binding affinity to target proteins.
  • Heterocyclic Framework : The pyrazolo[3,4-d]pyrimidine core is crucial for its interaction with ATP-binding sites in kinases.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight N4 Substituent N6 Substituent Key Properties Source Evidence
Target Compound C23H27N7 401.51 3,4-Dimethylphenyl Butyl High PRMT5 inhibition potential inferred from structural analogs -
PR5-LL-CM01 (N6-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)-1-phenyl-) C23H27N7 401.51 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl Potent PRMT5 inhibitor (IC50 ~10 nM)
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-phenyl- C23H26N6O 402.49 3,4-Dimethylphenyl 3-Methoxypropyl Moderate solubility; methoxy group may reduce cellular uptake
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl- C15H17ClN6 316.79 3-Chloro-4-methylphenyl Ethyl Low aqueous solubility (0.5 µg/mL at pH 7.4) due to chloro group
7_3d3 (Halogenated benzene-substituted) Not provided - Halogenated benzene - High potency (IC50 = 0.4 µM) in kinase assays
N4,N6-Bis(1-methylethyl)-1-phenyl- C17H22N6 310.40 Isopropyl Isopropyl Reduced steric bulk compared to butyl; lower predicted target affinity

Physicochemical and Pharmacokinetic Insights

  • Solubility : The 3-methoxypropyl substituent () improves solubility relative to hydrophobic alkyl chains but may limit blood-brain barrier penetration.
  • Melting Points : Analogs with rigid substituents (e.g., 3,4-dimethylphenyl) exhibit higher melting points (>200°C), suggesting crystalline stability .
  • Toxicity : Bulky or electron-deficient groups (e.g., chloro in ) correlate with increased cytotoxicity .

Research Findings and Implications

  • The target compound’s butyl and 3,4-dimethylphenyl groups balance hydrophobicity and target affinity, making it a candidate for further PRMT5 inhibition studies .
  • Methoxypropyl and dimethylaminoethyl substituents offer strategies to modulate solubility without sacrificing activity .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis involves sequential nucleophilic substitutions and cyclization reactions. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile under basic conditions (e.g., K₂CO₃) to enhance nucleophilicity .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in heterocyclic ring formation .
  • Purity control : Employ thin-layer chromatography (TLC) and HPLC to monitor intermediates, with final purification via recrystallization (e.g., MeOH/EtOAC) .
  • Green chemistry : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

  • 1H/13C NMR spectroscopy : Confirm substituent positions (e.g., butyl and dimethylphenyl groups) via chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray crystallography : Resolve 3D conformation, particularly steric interactions between the phenyl and pyrazolo-pyrimidine moieties .
  • Elemental analysis : Validate empirical formula (C₂₃H₂₆N₆) with ≤0.3% deviation between theoretical and observed C/H/N percentages .

Basic: What preliminary assays are recommended to screen its kinase inhibition activity?

Methodological Answer:

  • Kinase profiling : Use radiometric assays (e.g., ADP-Glo™) against CDK2/4/6 and EGFR kinases at 1–10 µM concentrations .
  • Dose-response curves : Determine IC₅₀ values in triplicate, with staurosporine as a positive control .
  • Selectivity screening : Compare inhibition rates across a panel of 50+ kinases to identify off-target effects .

Advanced: How can substituent modifications enhance selectivity for CDK4 over CDK6?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace the 3,4-dimethylphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to improve hydrophobic binding in CDK4’s ATP pocket .
  • Molecular docking : Simulate binding modes using AutoDock Vina; prioritize derivatives with ΔG ≤ -9.5 kcal/mol .
  • Alkyl chain tuning : Shorten the N6-butyl group to methyl or ethyl to reduce steric clashes with CDK6’s Val101 residue .

Advanced: How to reconcile contradictory data on its anti-inflammatory vs. cytotoxic effects?

Methodological Answer:

  • Dual-activity assays : Perform parallel testing on cancer cell lines (e.g., MCF-7) and primary macrophages (LPS-induced TNF-α model) .
  • Mechanistic studies : Use Western blotting to quantify NF-κB (p65) and caspase-3 activation at 24h post-treatment .
  • Dose stratification : Identify a therapeutic window (e.g., 5–20 µM for anti-inflammatory activity vs. >50 µM for apoptosis) .

Advanced: What computational strategies predict metabolic stability for in vivo studies?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian09 to compute HOMO/LUMO gaps and identify electrophilic sites prone to oxidation .
  • ADMET prediction : Apply SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier permeability .
  • Metabolite ID : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module, prioritizing stable glucuronide conjugates .

Advanced: How to address low yields in the final cyclization step?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 3² factorial design to optimize temperature (80–120°C) and solvent polarity (DMF vs. DMSO) .
  • Byproduct analysis : Characterize side products via LC-MS; if dimerization occurs, introduce a radical scavenger (e.g., BHT) .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura cross-coupling in the pyrimidine ring closure .

Advanced: What formulation strategies improve aqueous solubility for in vivo delivery?

Methodological Answer:

  • Co-solvent systems : Use 20% Cremophor EL + 10% ethanol in PBS (pH 7.4) to achieve ≥1 mg/mL solubility .
  • Salt formation : React with methanesulfonic acid to form a crystalline mesylate salt (melting point >200°C) .
  • Nanoemulsions : Encapsulate in PEGylated liposomes (70–100 nm diameter) for sustained release in xenograft models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.